Bacitracin A

Beschreibung

Eigenschaften

Key on ui mechanism of action |

Bacitracin binds to a divalent metal ion such as Mn(II), Co(II), Ni(II), Cu(II), or Zn(II). These complexes bind C55-isoprenyl pyrophosphate, preventing the hydrolysis of a lipid dolichol pyrophosphate, which finally inhibits cell wall synthesis. Bacitracin metal complexes also bind and oxidatively cleave DNA. Bacitracin interferes with bacterial cell wall synthesis by blocking the function of the lipid carrier molecule that transfers cell wall subunits across the cell membrane. It is active against many gram positive bacteria including staphylococci, streptococci (particularly group A streptococci), corynebacteria, and clostridia. It is also active against Actinomyces, Treponema pallidum and some gram negative species such as Neisseria and Haemophilus influenzae, although most Gram-negative organisms are resistant. . Bacitracin may be bactericidal or bacteriostatic in action, depending on the concentration of the drug attained at the site of infection and the susceptibility of the infecting organism. Bacitracin inhibits bacterial cell wall synthesis by preventing the incorporation of amino acids and nucleotides into the cell wall. The drug probably interferes with the final dephosphorylation step in the phospholipid carrier cycle and in this manner bacitracin prevents the transfer of the mucopeptide to the growing cell wall. Bacitracin also damages the bacterial plasma membrane and is active against protoplasts. Bacitracin is a polypeptide antibiotic active against Gram-positive bacterial strains. Its mechanism of action postulates disturbing the cell wall synthesis by inhibiting dephosphorylation of the lipid carrier. We have discovered that bacitracin induces degradation of nucleic acids, being particularly active against RNA. In the examination of the nucleolytic activity of bacitracin several model RNA and DNA oligomers were used. The oligomers were labeled at their 5' ends with (32)P radioisotope and following treatment with bacitracin the cleavage sites and efficiency were determined. Bacitracin induces degradation of RNA at guanosine residues, preferentially in single-stranded RNA regions. Bacitracin is also able to degrade DNA to some extent but comparable effects to those observed with RNA require its 10-fold higher concentration. The sites of degradation in DNA are very infrequent and preferentially occur near cytidine residues. Free radicals are not involved in the reaction, and which probably proceeds via a hydrolytic mechanism. The phosphate groups at the cleavage sites are present at the 3' ends of RNA products and at the 5' ends of DNA fragments. Importantly, the presence of EDTA does not influence RNA degradation but completely inhibits the degradation of DNA. For DNA degradation divalent metal ions like Mg(2+), Mn(2+) or Zn(2+) are absolutely necessary. The ability of bacitracin to degrade nucleic acids via a hydrolytic mechanism was a surprising observation, and it is of interest whether these properties can contribute to its mechanisms of action during antibiotic treatment. |

|---|---|

CAS-Nummer |

22601-59-8 |

Molekularformel |

C66H103N17O16S |

Molekulargewicht |

1422.7 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-2-[[(4R)-2-[(1R,2R)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2R,3S)-1-[[(3R,6R,9R,12R,15R,18R,21R)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2R)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C66H103N17O16S/c1-9-35(6)52(69)66-81-48(32-100-66)63(97)76-43(26-34(4)5)59(93)74-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)75-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-72-39)77-60(94)44(27-38-18-13-12-14-19-38)80-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)73-56(40)90/h12-14,18-19,31,33-37,40-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,70,72)(H,71,89)(H,73,90)(H,74,93)(H,75,98)(H,76,97)(H,77,94)(H,78,96)(H,79,95)(H,80,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88)/t35-,36+,37-,40-,41-,42+,43+,44-,45-,46-,47-,48+,52-,53-,54-/m1/s1 |

InChI-Schlüssel |

CLKOFPXJLQSYAH-YBVXDRQKSA-N |

Isomerische SMILES |

CC[C@@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCCCC[C@H](C(=O)N[C@@H](C(=O)N1)CCCN)NC(=O)[C@@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CSC(=N2)[C@@H]([C@H](C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4 |

Kanonische SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CSC(=N2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4 |

Color/Form |

White to pale buff powder Grayish-white powde |

melting_point |

221 - 225 °C |

Andere CAS-Nummern |

22601-59-8 1405-87-4 |

Physikalische Beschreibung |

Solid |

Verwandte CAS-Nummern |

1405-89-6 (zinc complex) |

Löslichkeit |

Freely soluble White to grayish-white powder. Slightly disagreeable odor. Somewhat less bitter than bacitracin. UV max (dilute acetic acid): 318 nm, min: 280 nm. Solubility in water about 50 mg/mL. pH of saturated aqueous solution 3.5 to 5.0. Soluble in pyridine, ethanol, less soluble or insoluble in acetone, ether, chloroform, pentane, benzene. Soluble in dilute aqueous alkali at pH 6 and higher, increasingly insoluble at pH 6 to 3. /Bacitracin methylenedisalicylate/ Freely soluble in water Soluble in methanol, alcohol, glacial acetic acid; practically insoluble in acetone, chloroform, ether 2.45e-02 g/L |

Synonyme |

bacitracin A |

Dampfdruck |

Infitesimally low vapor pressure over the temperature range at which bacitracins are stable |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery and Isolation of Bacitracin A from Bacillus licheniformis: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Bacitracin, a potent polypeptide antibiotic, has been a cornerstone in topical antibacterial treatments for decades. Its discovery from a strain of Bacillus licheniformis marked a significant milestone in antibiotic research. This technical guide provides a comprehensive overview of the discovery, isolation, and production of Bacitracin A, the most biologically active component of the bacitracin complex. It delves into the intricate biosynthetic pathways, the key regulatory networks governing its production, and detailed experimental protocols for fermentation, isolation, purification, and quantification. Furthermore, this paper summarizes key quantitative data from various studies, including metabolic engineering strategies aimed at enhancing Bacitracin A yield, presented in structured tables for clear comparison. Visual diagrams generated using Graphviz are provided to illustrate complex biological and experimental workflows, offering a deeper understanding for researchers and professionals in the field of drug development and microbial biotechnology.

Introduction: A Historical Perspective

The story of bacitracin began in 1945 when bacteriologist Balbina Johnson, at Columbia University, isolated a unique bacterial strain from a compound fracture wound of a young girl named Margaret Tracy.[1] This strain, later identified as Bacillus licheniformis "Tracy I" (ATCC 10716), produced a substance with potent antibacterial activity, which was aptly named "bacitracin" in honor of the patient.[1] The initial crude filtrate demonstrated strong antibiotic properties with minimal toxicity, warranting further investigation and leading to its approval by the US FDA in 1948.[1]

Bacitracin is not a single compound but a mixture of at least ten related cyclic polypeptides, including Bacitracin A, A1, B, B1, B2, C, D, E, F, G, and X.[1] Among these, Bacitracin A exhibits the highest antibacterial potency.[1] Its primary mechanism of action involves the disruption of Gram-positive bacteria cell wall synthesis by interfering with the dephosphorylation of C55-isoprenyl pyrophosphate, a lipid carrier molecule essential for transporting peptidoglycan precursors across the cell membrane.[1][2]

Biosynthesis of Bacitracin A

Unlike many other antibiotics, bacitracin is synthesized not by ribosomes but through a sophisticated enzymatic assembly line known as a non-ribosomal peptide synthetase (NRPS) system.[1][3] This multi-enzyme complex is encoded by the bacABC operon.[1][4]

-

BacA (598 kDa): This large enzyme is responsible for activating and incorporating the first five amino acids of the bacitracin peptide chain.[3][4] It also contains a cyclization domain believed to be involved in the formation of the characteristic thiazoline ring.[4]

-

BacB (297 kDa): This synthetase activates and adds the next two amino acids.[3][4]

-

BacC (723 kDa): The final and largest enzyme in the complex, BacC, incorporates the remaining five amino acids to complete the polypeptide chain.[3][4]

The entire bacitracin synthetase gene cluster also includes bacT, which encodes a type II thioesterase. Overexpression of bacT has been shown to increase Bacitracin A yield by 37.50%, suggesting its positive correlation with bacitracin synthesis.[3]

Regulatory Network of Bacitracin Biosynthesis

The production of bacitracin is tightly regulated by a complex network of transcription factors, with the Spo0A/AbrB feedback loop playing a central role.[3]

-

Spo0A: This is a master regulator of sporulation and stationary-phase events in Bacillus. It acts as a positive regulator of bacitracin production by repressing the expression of abrB.[3]

-

AbrB: This transition state regulator directly binds to the promoter of the bacABC operon, repressing its transcription.[3]

Therefore, under conditions that favor the accumulation of phosphorylated Spo0A (Spo0A~P), the repression of abrB is lifted, leading to the transcription of the bacitracin synthetase genes and subsequent antibiotic production.

Production and Isolation of Bacitracin A

The industrial production of bacitracin primarily relies on submerged fermentation of high-yielding strains of Bacillus licheniformis. The process involves several key stages: inoculum preparation, fermentation, and downstream processing for isolation and purification.

Fermentation

Optimizing fermentation conditions is crucial for maximizing bacitracin yield. This includes the composition of the culture medium, pH, temperature, and aeration.

Table 1: Exemplary Fermentation Media for Bacitracin Production

| Component | Concentration | Reference |

| Medium 1 | [3] | |

| Corn Starch | 4.5% (w/v) | |

| Soybean Meal | 10% (w/v) | |

| CaCO₃ | 0.6% (w/v) | |

| (NH₄)₂SO₄ | 0.1% (w/v) | |

| Medium 2 | [5] | |

| Glycerol | 1.5% (v/v) | |

| L-Glutamic Acid | 0.05% (w/v) | |

| Inorganic Phosphate | 1.43% (w/v) | |

| MgSO₄ | 0.0025% (w/v) | |

| Synthetic Medium | [6] | |

| L-Glutamic acid | 5.0 g/L | |

| KH₂PO₄ | 0.5 g/L | |

| K₂HPO₄ | 0.5 g/L | |

| MgSO₄·7H₂O | 0.2 g/L | |

| MnSO₄·H₂O | 0.01 g/L | |

| NaCl | 0.01 g/L | |

| FeSO₄·7H₂O | 0.01 g/L | |

| CuSO₄·7H₂O | 0.01 g/L | |

| CaCl₂·2H₂O | 0.015 g/L | |

| Glucose | 10 g/L |

Isolation and Purification Workflow

The recovery of Bacitracin A from the fermentation broth involves a multi-step process to separate the antibiotic from microbial cells, media components, and other bacitracin isomers.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of Bacitracin A.

Protocol for Isolation of Bacillus licheniformis

-

Sample Collection: Collect soil or fecal samples in sterile containers.

-

Heat Shock Treatment: Suspend 1g of the sample in 10 mL of sterile saline. Heat the suspension at 80°C for 20 minutes in a water bath to eliminate non-spore-forming bacteria.[7]

-

Enrichment Culture: Inoculate the heat-shocked suspension into Luria-Bertani (LB) broth and incubate at 37°C for 8 hours with shaking.[7]

-

Serial Dilution and Plating: Perform a serial dilution of the enrichment culture (10⁻¹ to 10⁻⁸) in sterile saline.[7]

-

Cultivation: Spread 100 µL of the 10⁻⁶, 10⁻⁷, and 10⁻⁸ dilutions onto LB agar plates and incubate at 37°C for 48 hours.[7]

-

Colony Selection: Select colonies with morphology characteristic of Bacillus species (typically large, flat, and irregular) for further screening.

Protocol for Bacitracin Production via Submerged Fermentation

-

Inoculum Preparation: Aseptically transfer a loopful of a pure B. licheniformis culture from an agar slant to 50 mL of seed medium (e.g., Tryptone-Yeast Extract-Glucose broth) in a 250 mL flask. Incubate at 37°C for 24 hours on a rotary shaker at 150 rpm.[8]

-

Fermentation: Inoculate 100 mL of sterile production medium (see Table 1) in a 500 mL flask with 5% (v/v) of the seed culture.

-

Incubation: Incubate the production culture at 37°C for 48-72 hours with vigorous shaking (e.g., 180 rpm).[7]

-

Sampling: Aseptically withdraw samples at regular intervals to monitor cell growth (OD₆₀₀) and bacitracin production.

Protocol for Extraction and Quantification of Bacitracin A by HPLC

-

Sample Preparation: Centrifuge the fermentation broth at 10,000 x g for 15 minutes at 4°C to remove bacterial cells. Filter the supernatant through a 0.22 µm syringe filter.[7]

-

HPLC System: A standard HPLC system equipped with a UV detector is required.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Ammonium formate solution or a similar buffer.

-

Mobile Phase B: Acetonitrile or methanol.[9]

-

Elution: Gradient elution is typically used to separate the different bacitracin components.

-

Detection: UV detection at 254 nm.[9]

-

Column Temperature: 30-40°C.[9]

-

Note: The addition of a chelating agent like EDTA to the mobile phase can improve the recovery and peak shape of bacitracin by sequestering metal ions in the HPLC system.[8][10]

-

-

Quantification: Prepare a standard curve using a certified Bacitracin A reference standard. Calculate the concentration of Bacitracin A in the samples by comparing their peak areas to the standard curve.

Enhancing Bacitracin A Production: Metabolic Engineering Strategies

Significant research efforts have focused on genetically modifying Bacillus licheniformis to increase the yield of Bacitracin A. These strategies primarily involve enhancing the supply of precursor amino acids, increasing cellular energy (ATP and NADPH), and manipulating regulatory genes.

Table 2: Summary of Metabolic Engineering Strategies for Increased Bacitracin A Production in B. licheniformis

| Genetic Modification Strategy | Target Gene(s)/Pathway | Strain | % Increase in Bacitracin Yield | Final Titer (U/mL) | Reference |

| Precursor Supply Enhancement | |||||

| Overexpression of L-cysteine synthase | cysK | DW2 | 9.17% | - | [11] |

| Overexpression of L-serine acetyltransferase | cysE | DW2 | 7.23% | - | [11] |

| Overexpression of cystine importer | tcyP | DW2 | 7.79% | - | [11] |

| Combined overexpression of cysP, cysE, tcyP | - | DW2 | 21.10% | 910.02 | [11] |

| Weakening L-lysine degradation pathway | - | - | 28.95% | - | [1] |

| Engineering L-ornithine synthesis | argR knockout, NAD kinase overexpression | - | 16.50% | - | [1] |

| Engineering L-aspartic acid supply | aspD, ansB, pycA, ecaA overexpression; malS, yveA, aspA deletion | DW2 | 40.10% | 1059.86 | [12] |

| Cofactor & Energy Engineering | |||||

| Overexpression of glucose-6-phosphate dehydrogenase | zwf | - | 12.43% | - | [1] |

| Elimination of cytochrome bd oxidase branch | cydB deletion | DW2 | 10.97% | - | [13] |

| Overexpression of adenosine kinase | dck | DW2 | 16.78% | - | [13] |

| Regulatory Engineering | |||||

| Overexpression of thioesterase | bacT | - | 37.50% | - | [9] |

| Knockout of global regulator | abrB | DW2 | 17.5% | - | [1] |

| Overexpression of Vitreoscilla hemoglobin | vgb | - | 126.67% (oxygen-restricted) | - | [9] |

| S-Adenosylmethionine (SAM) Supply | |||||

| Combined SAM & Met synthase overexpression, transporter engineering, and degradation pathway deletion | sam2, metH, metN, metP, mtnN, speD | DW2 | 28.97% | 957.53 | [14] |

Conclusion and Future Prospects

The discovery of bacitracin from Bacillus licheniformis represents a classic example of successful natural product drug discovery. Over the past several decades, our understanding of its biosynthesis and regulation has grown immensely, paving the way for rational metabolic engineering approaches to improve production yields. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to further explore and optimize Bacitracin A production.

Future research will likely focus on systems biology approaches, integrating transcriptomics, proteomics, and metabolomics to identify novel targets for genetic manipulation. Furthermore, advancements in synthetic biology and fermentation technology hold the promise of developing highly efficient and cost-effective processes for the industrial-scale production of this vital antibiotic. The continued exploration of the metabolic potential of Bacillus licheniformis will undoubtedly lead to further innovations in the field of antibiotic development.

References

- 1. Microbial synthesis of bacitracin: Recent progress, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijcmas.com [ijcmas.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Validation of a quantitative HPLC method for bacitracin and bacitracin zinc using EDTA as a mobile-phase modifier. | Sigma-Aldrich [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Validation of a quantitative HPLC method for bacitracin and bacitracin zinc using EDTA as a mobile-phase modifier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. [Enhanced production of bacitracin via energy metabolism engineering in Bacillus licheniformis DW2] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparative determination of bacitracin by HPLC and microbiological methods in some pharmaceuticals and feed grade preparations | Semantic Scholar [semanticscholar.org]

Bacitracin A: A Comprehensive Technical Guide to its Structure and Cyclic Peptide Composition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacitracin A is the principal active component of the antibiotic bacitracin, a mixture of related cyclic polypeptides produced by Bacillus subtilis and Bacillus licheniformis.[1][2] First isolated in 1945, bacitracin has long been a staple in topical antibacterial preparations due to its potent activity against a wide range of Gram-positive bacteria. Its unique mechanism of action, involving the inhibition of bacterial cell wall synthesis by targeting the lipid carrier C55-isoprenyl pyrophosphate, has made it a subject of continuous research, particularly in the face of rising antibiotic resistance.[1] This technical guide provides an in-depth exploration of the structure and cyclic peptide composition of Bacitracin A, focusing on the experimental methodologies used for its characterization and presenting key quantitative data for reference.

Molecular Structure and Composition

Bacitracin A is a complex dodecapeptide with a distinctive cyclic structure. Its molecular formula is C66H103N17O16S, and it has a molecular weight of approximately 1422.7 g/mol .[3] The peptide chain is cyclized through an isopeptide bond formed between the ε-amino group of the Lysine (Lys) residue and the C-terminal Asparagine (Asn).[1] A key feature of Bacitracin A is the N-terminal thiazoline ring, which is formed by the condensation of Isoleucine (Ile) and Cysteine (Cys) residues.[1]

Amino Acid Composition

The cyclic peptide of Bacitracin A is composed of twelve amino acid residues, including both L- and D-isomers. The precise sequence and stereochemistry are crucial for its biological activity.

| Residue Number | Amino Acid | Stereochemistry |

| 1 | Isoleucine (Ile) | L |

| 2 | Cysteine (Cys) | L |

| 3 | Leucine (Leu) | L |

| 4 | Glutamic acid (Glu) | D |

| 5 | Isoleucine (Ile) | L |

| 6 | Lysine (Lys) | L |

| 7 | Ornithine (Orn) | D |

| 8 | Isoleucine (Ile) | L |

| 9 | Phenylalanine (Phe) | D |

| 10 | Histidine (His) | L |

| 11 | Aspartic acid (Asp) | D |

| 12 | Asparagine (Asn) | L |

Three-Dimensional Structure

The three-dimensional conformation of Bacitracin A has been elucidated through X-ray crystallography, with the structure of its ternary complex with zinc and geranyl-pyrophosphate available in the Protein Data Bank (PDB ID: 4K7T).[1][4][5] This structure reveals a compact, highly organized molecule where the peptide backbone wraps around the pyrophosphate group of its lipid target.[1] The side chains of the amino acid residues are arranged to create an amphipathic molecule, with a hydrophobic face that is thought to interact with the bacterial cell membrane.[1]

Experimental Protocols for Structural Elucidation

The determination of Bacitracin A's complex structure requires a combination of sophisticated analytical techniques. The following sections detail the methodologies for key experiments.

Isolation and Purification

Protocol for the Isolation of Bacitracin from Bacillus subtilis

-

Fermentation: Bacillus subtilis is cultured in a suitable liquid medium to allow for the production and secretion of bacitracin.

-

Extraction: The culture broth is acidified, and bacitracin is extracted using a butanol-ether solvent system. Under acidic conditions, bacitracin remains in the lower aqueous layer.

-

Neutralization and Lyophilization: The aqueous layer is collected, neutralized with sodium bicarbonate, and then lyophilized to obtain a crude powder.

-

Purification: Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC)

Method for the Analysis of Bacitracin A

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution is employed, commonly with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent like acetonitrile.

-

Detection: UV detection at 214 nm and 254 nm is standard for peptide analysis.

Mass Spectrometry (MS)

Protocol for LC-MS/MS Analysis of Bacitracin A

-

Sample Preparation: The purified bacitracin sample is dissolved in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid to facilitate protonation.

-

Chromatographic Separation: The sample is injected into an HPLC system coupled to the mass spectrometer. A C18 column with a gradient of water/acetonitrile (both containing 0.1% formic acid) is used for separation.

-

Mass Spectrometric Analysis:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

-

Precursor Ion Selection: The triply charged ion [M+3H]³⁺ at m/z 475 is often selected as the precursor ion for fragmentation analysis due to its high intensity.[6]

-

Fragmentation: Collision-induced dissociation (CID) is used to fragment the precursor ion.

-

Detection: The resulting fragment ions are analyzed by a mass analyzer (e.g., time-of-flight or quadrupole).

-

Table of Key Mass Spectrometry Data for Bacitracin A

| Parameter | Value |

| Molecular Formula | C66H103N17O16S |

| Monoisotopic Mass | 1421.7489 Da |

| [M+H]⁺ | 1422.7562 m/z |

| [M+2H]²⁺ | 711.8818 m/z |

| [M+3H]³⁺ | 475.174 m/z |

Nuclear Magnetic Resonance (NMR) Spectroscopy

General Protocol for ¹H and ¹³C NMR of Bacitracin A

-

Sample Preparation: A purified sample of Bacitracin A is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or a mixture of H₂O/D₂O.

-

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to identify the chemical shifts and coupling constants of the hydrogen atoms.

-

¹³C NMR: A proton-decoupled carbon-13 NMR spectrum is obtained to determine the chemical shifts of the carbon atoms.

-

2D NMR: Advanced 2D NMR experiments, such as COSY (Correlated Spectroscopy), TOCSY (Total Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish connectivity between atoms and to determine the three-dimensional structure in solution.

-

-

Data Analysis: The resulting spectra are processed and analyzed to assign all proton and carbon signals to specific atoms within the molecule.

Table of Selected ¹H NMR Chemical Shifts for Bacitracin A (in DMSO-d₆)

| Proton | Chemical Shift (ppm) |

| -CH₂CH₃ (Ile/Leu) | ~0.82 |

| Thiazole proton | ~6.63 |

| -NH₂ | ~7.54 |

| Note: Chemical shifts can vary depending on the solvent and experimental conditions.[7] |

X-ray Crystallography

Methodology for Determining the Crystal Structure of Bacitracin A

-

Crystallization: Bacitracin A is co-crystallized with a ligand, such as geranyl-pyrophosphate, and a metal ion like zinc. This process can be challenging due to the flexibility of the peptide.

-

Data Collection: A suitable crystal is mounted and exposed to a monochromatic X-ray beam, typically from a synchrotron source. The diffraction pattern is recorded on a detector.[4]

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. An atomic model is built into the electron density and refined to best fit the experimental data.[4] The final refined structure provides precise atomic coordinates.

Table of Crystallographic Data for Bacitracin A (PDB ID: 4K7T)

| Parameter | Value |

| Resolution | 1.10 Å |

| R-Value Free | 0.149 |

| R-Value Work | 0.127 |

| Space Group | P 62 |

| Unit Cell Lengths (a, b, c) | 35.98 Å, 35.98 Å, 16.12 Å |

| Unit Cell Angles (α, β, γ) | 90°, 90°, 120° |

| Source: Protein Data Bank (rcsb.org)[8] |

Visualizations

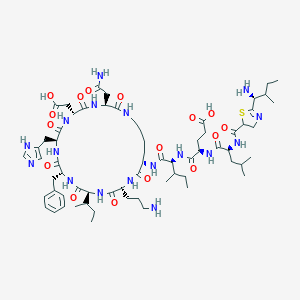

Structure of Bacitracin A

Caption: Chemical structure of Bacitracin A.

Experimental Workflow for Structural Elucidation

Caption: Experimental workflow for Bacitracin A.

Mechanism of Action Signaling Pathway

Caption: Bacitracin A mechanism of action.

Conclusion

Bacitracin A remains a clinically relevant antibiotic, and a thorough understanding of its structure is paramount for the development of new derivatives with improved efficacy and pharmacokinetic properties. The combination of chromatographic, spectrometric, and crystallographic techniques has provided a detailed picture of this complex cyclic peptide. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery. The continued exploration of Bacitracin A's structure-activity relationships holds promise for the generation of novel antibacterial agents to combat the growing threat of antibiotic resistance.

References

- 1. pnas.org [pnas.org]

- 2. Co(II)-bacitracin [chuma.cas.usf.edu]

- 3. Synthetic Studies with Bacitracin A and Preparation of Analogues Containing Alternative Zinc Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, construction, and evaluation of self-assembled nano-bacitracin A as an efficient antibacterial agent in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4k7t - Structure of the ternary complex of bacitracin, zinc, and geranyl-pyrophosphate - Experimental details - Protein Data Bank Japan [pdbj.org]

An In-Depth Technical Guide to the Biosynthesis of Bacitracin A in Bacillus subtilis

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Bacitracin, a potent polypeptide antibiotic, is a secondary metabolite predominantly produced by strains of Bacillus subtilis and Bacillus licheniformis.[1][2] Its synthesis is a complex, energy-intensive process that occurs independently of ribosomes, orchestrated by large multienzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPSs).[3][4] This technical guide provides a comprehensive overview of the Bacitracin A biosynthesis pathway in Bacillus subtilis, detailing the genetic architecture, the enzymatic machinery, its intricate regulatory networks, and the mechanisms of self-resistance. Furthermore, this document presents quantitative data from production enhancement studies and outlines key experimental protocols for the study of this pathway, aiming to serve as a valuable resource for research and development in antibiotic production and engineering.

The Non-Ribosomal Peptide Synthetase (NRPS) Machinery

Bacitracin is assembled via a multienzyme thiotemplate mechanism, a process common to many microbial peptide antibiotics.[1][5] The core genetic locus for this synthesis is the bac operon, which contains the genes encoding three massive bacitracin synthetases: BacA, BacB, and BacC.[3][6]

The bac Gene Cluster

The bacitracin synthetase gene cluster is comprised of the bacABC operon, which encodes the three core synthetases, and the bacT gene, which encodes a type II thioesterase.[1][7] The expression of bacT has been shown to be positively correlated with bacitracin synthesis.[1] The organization of the bacA, bacB, and bacC genes reflects the modular nature of the enzymes they encode.[6]

The Synthetase Assembly Line

The three synthetases—BacA, BacB, and BacC—function as an assembly line, where each module is responsible for the activation, modification, and incorporation of a specific amino acid into the growing peptide chain.[5] Bacitracin A contains several D-amino acids, which are converted from their L-isoforms by epimerization (E) domains located within specific modules of the synthetases.[1][7][8]

-

BacA (598 kDa): This enzyme initiates the synthesis and is responsible for activating and polymerizing the first five amino acids of the peptide tail: L-Ile, L-Cys, L-Leu, D-Glu, and L-Ile.[7][9] It is composed of five modules, with an epimerization domain integrated into the fourth module to convert L-Glu to D-Glu.[6] A putative cyclization domain within BacA is believed to catalyze the formation of the characteristic thiazoline ring from the cysteine residue.[4][6]

-

BacB (297 kDa): This two-module synthetase continues the elongation, adding L-Lys and D-Orn.[6][7][9] It possesses a C-terminal epimerization domain.[6]

-

BacC (723 kDa): The largest of the three, BacC completes the peptide chain by adding the final five amino acids: L-Ile, D-Phe, L-His, D-Asp, and L-Asn.[6][7][9] It contains five modules with epimerization domains in the second and fourth modules to generate D-Phe and D-Asp.[6] A C-terminal thioesterase (TE) domain on BacC is responsible for the final cyclization and release of the mature bacitracin molecule.[5][6]

Genetic Regulation of Biosynthesis

The production of bacitracin, a metabolically expensive process, is tightly regulated. This regulation occurs at the transcriptional level and is influenced by cellular stress signals, growth phase, and the availability of precursor molecules.

A key regulatory mechanism involves a feedback loop between the global transcription factors Spo0A and AbrB.[1][7] AbrB acts as a repressor, directly binding to the promoter of the bacABC operon to inhibit transcription.[1] Spo0A, a master regulator of sporulation, promotes bacitracin production by repressing the expression of abrB.[1][10] This ensures that antibiotic production is coordinated with the appropriate physiological state of the cell.

Furthermore, the biosynthesis is highly dependent on the intracellular pools of precursor amino acids and the energy cofactors ATP and NADPH.[1][10] Many of the required amino acids are derived from NADPH-dependent pathways.[1] Metabolic engineering strategies aimed at increasing the supply of these precursors have proven effective at enhancing bacitracin yields.[1][10]

Self-Resistance and Transport Mechanism

To avoid self-intoxication, B. subtilis employs a sophisticated and multi-layered stress response network to sense and export bacitracin. This network involves dedicated ATP-binding cassette (ABC) transporters and two-component signal transduction systems (TCS).[1][11]

The primary resistance determinants are ABC transporters, such as BcrABC and BceAB, which function as efflux pumps to expel bacitracin from the cell.[1][12][13][14] The expression of these transporters is tightly controlled. The bacitracin stress response network in B. subtilis includes four signal-transducing systems: the TCSs BceRS, YvcPQ, and LiaRS, and the extracytoplasmic function sigma factor SigM.[11]

The BceRS-BceAB module is the most sensitive and efficient of these systems. In a novel mechanism, the BceAB transporter itself is crucial for sensing extracellular bacitracin.[12] Upon detection, the sensor kinase (BceS) activates the response regulator (BceR), which in turn induces the high-level expression of the bceAB operon, leading to rapid efflux of the antibiotic.[12][15] Other systems like LiaRS and SigM respond indirectly, likely to cell envelope damage caused by higher concentrations of bacitracin.[11]

Quantitative Analysis of Bacitracin Production

Numerous studies have focused on optimizing bacitracin yield through genetic engineering and fermentation process optimization. The data highlights key targets for strain improvement.

Table 1: Effects of Genetic Modifications on Bacitracin Production

| Genetic Modification | Organism | Effect | Quantitative Change | Reference |

| Knockout of abrB | B. licheniformis DW2 | Increased production | +17.5% | [1] |

| Overexpression of bacT | B. licheniformis | Increased Bacitracin A yield | +37.50% | [1] |

| Increased copy number of bcrABC | B. licheniformis ATCC 10716 | Enhanced resistance | >150% | [1] |

| Overexpression of zwf | B. licheniformis | Increased NADPH & production | +12.43% | [1] |

| Disruption of bce genes | B. subtilis | Increased sensitivity | IC₅₀ decreased from 350 µg/ml to 6 µg/ml | [12] |

Table 2: Optimization of Fermentation Parameters for Bacitracin Production

| Strain | Key Parameters Optimized | Optimal Conditions | Resulting Yield | Reference |

| Bacillus sp. BSG | Incubation time, pH, Temperature | 26.5 h, pH 5.67, 30.65°C | 8.72 µ g/100 ml | [16][17] |

| B. subtilis | Carbon/Nitrogen source, pH, Temp., Time | Glucose/Asparagine, pH 7.0, 42°C, 144 h | Maximum zone of inhibition | [18] |

| B. licheniformis | pH, Temperature, Incubation Time | pH 8.0, 37°C, 48 h | 295.0 ± 1.34 IU/ml | [19] |

| B. subtilis | Media additives, pH | Glycerol addition, initial pH 8.0 | 20 mm zone of inhibition | [20] |

| B. licheniformis mutant | Inoculum, DO, Agitation, pH, Temp., Time | 10% inoculum, 20% DO, 400 rpm, pH 7.0, 35°C, 48 h | 168-208 IU/mL | [21] |

Key Experimental Protocols

The study of bacitracin biosynthesis involves a combination of fermentation, microbiology, biochemistry, and molecular biology techniques.

Protocol: Submerged Fermentation for Bacitracin Production

-

Inoculum Preparation: Aseptically inoculate a single colony of B. subtilis into a suitable seed medium (e.g., Tryptone Glucose Yeast Extract). Incubate at 37°C with agitation (e.g., 150 rpm) for 18-24 hours.[19][22]

-

Fermentation: Transfer the seed culture (e.g., 2-10% v/v) into the production medium in an Erlenmeyer flask. A typical production medium might contain a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, L-glutamic acid), and essential mineral salts (e.g., KH₂PO₄, MgSO₄, CaCO₃).[18][20]

-

Incubation: Incubate the production culture under optimized conditions (e.g., 35-42°C, pH 7.0-8.0, 48-144 hours) with constant agitation.[18][19][21]

-

Sampling: Aseptically withdraw samples at regular intervals to monitor cell growth (OD₆₀₀) and bacitracin production.

Protocol: Extraction of Crude Bacitracin

-

Cell Removal: Centrifuge the fermentation broth (e.g., 8,000 x g for 15 min) to pellet the cells. Collect the supernatant.

-

Liquid-Liquid Extraction: Transfer the supernatant to a separating funnel. Add an equal volume of a butanol-ether (1:1) solvent system.[18][22]

-

Phase Separation: Mix vigorously and allow the phases to separate. Bacitracin partitions into the organic (upper) layer. For enhanced separation, drops of concentrated HCl can be added to the aqueous phase, which will move bacitracin to the lower acidic layer.[22]

-

Concentration: Collect the bacitracin-containing phase and concentrate it using a rotary evaporator under reduced pressure. The resulting crude extract can be used for bioassays or further purification.

Protocol: Quantification by Agar Well Diffusion Assay

-

Indicator Strain Preparation: Prepare a lawn of a sensitive indicator organism (e.g., Staphylococcus aureus ATCC 13565 or Micrococcus luteus ATCC 9341) on a Mueller-Hinton agar plate.[18][20]

-

Well Preparation: Aseptically create wells (e.g., 6-8 mm diameter) in the agar using a sterile cork borer.

-

Sample Application: Add a defined volume (e.g., 50-100 µL) of the crude bacitracin extract or purified fractions into each well. Include a known concentration of a bacitracin standard for creating a standard curve.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. The concentration of bacitracin in the sample can be determined by comparing its inhibition zone to the standard curve.[20]

Conclusion

The biosynthesis of Bacitracin A in Bacillus subtilis is a paradigm of non-ribosomal peptide synthesis, characterized by its large, modular enzymatic machinery and layers of sophisticated genetic regulation and self-resistance. The pathway's complexity offers numerous targets for metabolic engineering and synthetic biology approaches aimed at enhancing production yields or generating novel antibiotic derivatives.[23] A thorough understanding of the interplay between the core synthetases, regulatory networks, and transport systems, as detailed in this guide, is critical for professionals seeking to harness and manipulate this powerful biosynthetic factory.

References

- 1. Microbial synthesis of bacitracin: Recent progress, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bacitracin - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.uzh.ch [chem.uzh.ch]

- 6. The bacitracin biosynthesis operon of Bacillus licheniformis ATCC 10716: molecular characterization of three multi-modular peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Enhanced Bacitracin Production by Systematically Engineering S-Adenosylmethionine Supply Modules in Bacillus licheniformis [frontiersin.org]

- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 11. Bacitracin sensing in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. academic.oup.com [academic.oup.com]

- 14. A Bacitracin-Resistant Bacillus subtilis Gene Encodes a Homologue of the Membrane-Spanning Subunit of the Bacillus licheniformis ABC Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Resistance to bacitracin in Bacillus subtilis: unexpected requirement of the BceAB ABC transporter in the control of expression of its own structural genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bbrc.in [bbrc.in]

- 17. bbrc.in [bbrc.in]

- 18. thepharmajournal.com [thepharmajournal.com]

- 19. longdom.org [longdom.org]

- 20. magnascientiapub.com [magnascientiapub.com]

- 21. researchgate.net [researchgate.net]

- 22. ijcmas.com [ijcmas.com]

- 23. Engineered biosynthesis of the peptide antibiotic bacitracin in the surrogate host Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Differences Between Bacitracin A and Other Bacitracin Components

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bacitracin, a polypeptide antibiotic produced by Bacillus subtilis and Bacillus licheniformis, is a complex mixture of structurally related components. While commercially available bacitracin is used as a topical antibacterial agent, its efficacy is primarily attributed to its main constituent, Bacitracin A. This technical guide provides a comprehensive analysis of the key distinctions between Bacitracin A and other notable bacitracin components, including Bacitracin B, C, and F. The focus is on providing researchers and drug development professionals with a detailed understanding of the chemical, biological, and analytical differences that underpin the superior antimicrobial activity of Bacitracin A. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of key processes to facilitate a deeper understanding of this important antibiotic.

Chemical Structure and Composition

Commercial bacitracin is not a single entity but a mixture of at least nine distinct, yet closely related, cyclic polypeptides.[1] The principal and most biologically active component is Bacitracin A.[2] The other components, such as Bacitracin B, C, and F, differ from Bacitracin A by variations in their amino acid sequences, typically by one or two residues.[3]

Table 1: Key Structural Differences between Major Bacitracin Components

| Component | Key Structural Feature | Implication |

| Bacitracin A | Contains an L-isoleucine residue at the N-terminal of the peptide side chain.[4] | This specific amino acid is crucial for its high antimicrobial potency. |

| Bacitracin B1 & B2 | L-isoleucine at the N-terminal is replaced by an L-valine.[4] | Results in slightly reduced antimicrobial activity compared to Bacitracin A.[2] |

| Bacitracin F | Results from the oxidative deamination of the N-terminal L-isoleucine of Bacitracin A, forming a keto-thiazole ring.[1] | This modification leads to a significant reduction in antibacterial activity. |

Antimicrobial Activity and Potency

The primary functional difference between bacitracin components lies in their antimicrobial potency. Bacitracin A consistently demonstrates the highest level of activity against susceptible Gram-positive bacteria.

3.1 Comparative Antimicrobial Potency

Bacitracin A is the most potent of all the bacitracin components.[2] Studies have shown that Bacitracin B1 and B2 exhibit potencies that are approximately 90% of that of Bacitracin A.[2] Other minor components are reported to be significantly less active, with one study indicating that Bacitracin A is 2 to 8 times more potent than other minor components against strains of Micrococcus luteus and Staphylococcus aureus.[4]

Table 2: Comparative Antimicrobial Activity of Bacitracin Components

| Component | Relative Potency (Compared to Bacitracin A) | Target Organisms |

| Bacitracin A | 100% | Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pyogenes)[2] |

| Bacitracin B1 & B2 | ~90%[2] | Gram-positive bacteria |

| Bacitracin F | Significantly lower | Gram-positive bacteria |

| Other Minor Components | 12.5% - 50%[4] | Gram-positive bacteria |

Note: The quantitative data for a comprehensive range of components against a wide variety of bacterial strains is limited in publicly available literature. The values presented are based on available research.

Mechanism of Action

The primary mechanism of action for all active bacitracin components is the inhibition of bacterial cell wall synthesis.[2] This occurs through the interference with the dephosphorylation of C55-isoprenyl pyrophosphate (bactoprenol pyrophosphate), a lipid carrier molecule essential for the transport of peptidoglycan precursors across the bacterial cell membrane.[2][5] By inhibiting the recycling of this carrier, bacitracin effectively halts the synthesis of the bacterial cell wall, leading to cell lysis and death. The differences in antimicrobial potency among the components are likely due to variations in their binding affinity to the C55-isoprenyl pyrophosphate target, influenced by their specific amino acid compositions.[6]

Experimental Protocols

The differentiation and quantification of bacitracin components rely on robust analytical techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for separation, often coupled with mass spectrometry (MS) for identification and structural elucidation. Antimicrobial susceptibility testing is used to determine the biological activity of the isolated components.

5.1 High-Performance Liquid Chromatography (HPLC) for Component Separation

This protocol outlines a general method for the separation of bacitracin components.

-

Objective: To separate Bacitracin A, B1, B2, and F from a mixed sample.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Ammonium formate solution (e.g., 50 mM).[7]

-

Mobile Phase B: Acetonitrile.[7]

-

Gradient Elution: A typical gradient would start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more hydrophobic components.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.[8]

-

Sample Preparation: Dissolve the bacitracin sample in a suitable solvent (e.g., a mixture of water and a small amount of acid) to a final concentration of approximately 1 mg/mL.[7]

-

Procedure:

-

Equilibrate the column with the initial mobile phase composition.

-

Inject the prepared sample.

-

Run the gradient elution program.

-

Monitor the chromatogram at 254 nm.

-

Identify the peaks corresponding to different bacitracin components based on their retention times, which are determined using reference standards.

-

5.2 Mass Spectrometry (MS) for Component Identification

This protocol provides a general workflow for the identification of bacitracin components following HPLC separation.

-

Objective: To confirm the identity of separated bacitracin components by determining their mass-to-charge ratio (m/z) and fragmentation patterns.

-

Instrumentation: A mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF) coupled to an HPLC system.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.[3]

-

Mass Analyzer: Operated in full scan mode to determine the parent ion masses and in tandem MS (MS/MS) mode to obtain fragmentation patterns.

-

Procedure:

-

The eluent from the HPLC is directed to the ESI source.

-

Acquire full scan mass spectra to identify the protonated molecules [M+H]+ of the different bacitracin components.

-

Select the parent ions of interest for MS/MS analysis.

-

Fragment the selected parent ions using collision-induced dissociation (CID).

-

Analyze the resulting fragment ions to confirm the amino acid sequence and structure of each component.[3]

-

5.3 Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of isolated bacitracin components.

-

Objective: To determine the lowest concentration of a bacitracin component that inhibits the visible growth of a specific bacterium.

-

Materials:

-

Isolated and purified bacitracin components.

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Micrococcus luteus ATCC 9341).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

96-well microtiter plates.

-

-

Procedure:

-

Prepare a stock solution of each bacitracin component in a suitable solvent.

-

Perform serial two-fold dilutions of each component in CAMHB in the wells of a 96-well plate.

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubate the plates at 35-37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.

-

References

- 1. Bacitracin | C66H103N17O16S | CID 10909430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bacitracin - Wikipedia [en.wikipedia.org]

- 3. Analysis of bacitracin and its related substances by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total structures and antimicrobial activity of bacitracin minor components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Bacitracin? [synapse.patsnap.com]

- 6. Structure–activity relationships of antibacterial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN109444318B - High performance liquid chromatography method for analyzing bacitracin component - Google Patents [patents.google.com]

- 8. octagonchem.com [octagonchem.com]

The Crucial Role of Zinc in the Biological Activity of Bacitracin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacitracin A, a cyclic polypeptide antibiotic produced by Bacillus subtilis and Bacillus licheniformis, has been a stalwart in the arsenal against Gram-positive bacterial infections for decades. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, a process fundamental to bacterial viability. This guide delves into the critical and often underappreciated role of the divalent cation, zinc (Zn²⁺), in potentiating the antimicrobial efficacy of Bacitracin A. A comprehensive understanding of this synergistic relationship is paramount for the rational design of new antimicrobial agents and the optimization of existing therapeutic strategies.

Bacitracin A exerts its bactericidal effect by targeting a key step in the peptidoglycan synthesis pathway: the dephosphorylation of undecaprenyl pyrophosphate (C₅₅-PP). This lipid carrier is essential for transporting peptidoglycan precursors from the cytoplasm to the periplasmic space for cell wall assembly. By forming a stable complex with C₅₅-PP, Bacitracin A effectively sequesters this vital molecule, halting cell wall construction and leading to bacterial lysis.

The Indispensable Role of Zinc

The biological activity of Bacitracin A is intrinsically linked to the presence of a divalent metal ion, with zinc being the most potent and clinically relevant cofactor.[1][2] Zinc ions play a multifaceted role, enhancing both the stability and the target-binding affinity of the antibiotic.[2] The formation of a Bacitracin A-Zn²⁺ complex is a prerequisite for high-affinity binding to undecaprenyl pyrophosphate. This ternary complex—Bacitracin A, zinc, and C₅₅-PP—is the biologically active entity that executes the antibacterial action.

The Bacitracin A-Zinc Complex: A Structural Perspective

High-resolution crystal structures of the ternary complex have elucidated the molecular intricacies of this interaction. The zinc ion acts as a molecular scaffold, organizing the conformation of Bacitracin A to create a specific binding pocket for the pyrophosphate moiety of C₅₅-PP. Spectroscopic studies have indicated that the metal ion coordinates with several residues within the Bacitracin A molecule, including the N-terminal amino group, the imidazole ring of histidine, and the thiazoline ring. This coordination induces a conformational change in the peptide, predisposing it for efficient target recognition and binding.

Enhanced Antibacterial Activity in the Presence of Zinc

The addition of zinc significantly enhances the antibacterial potency of Bacitracin A. This is quantitatively demonstrated by the reduction in the Minimum Inhibitory Concentration (MIC) values against various Gram-positive pathogens. The zinc-supplemented form of bacitracin is the standard for therapeutic applications due to its superior efficacy.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of zinc with Bacitracin A and its effect on antibacterial activity.

| Parameter | Value | Conditions | Reference |

| Dissociation Constant (Kd) of Bacitracin A for C₅₅-PP | 25.5 ± 7.0 nM | In the presence of 0.3 mM Zn²⁺ | [1] |

| Optimal pH for Ternary Complex Formation | 7.0 - 7.5 | Lowest dissociation constant (approx. 1 µM) for the peptide-metal-lipid complex | [2] |

Table 1: Binding Affinity and Optimal Conditions

| Organism | MIC of Bacitracin with Zinc (µg/mL) | Reference |

| Staphylococcus aureus | 0.5 - 4 | |

| Streptococcus pyogenes | 0.125 - 2 | |

| Clostridium perfringens | ≤0.5 - 16 | |

| Enterococcus faecalis | 16 - >128 |

Table 2: Minimum Inhibitory Concentrations (MIC) of Bacitracin in the Presence of Zinc (Note: MIC values can vary depending on the specific strain and testing methodology.)

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the Bacitracin A-zinc interaction.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Bacitracin zinc salt

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of Bacitracin zinc in sterile water.

-

Perform serial two-fold dilutions of the Bacitracin zinc stock solution in CAMHB directly in the 96-well plates. The final volume in each well should be 100 µL.

-

Prepare the bacterial inoculum by suspending several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculate each well (except for the sterility control) with 100 µL of the diluted bacterial suspension.

-

Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).

-

Incubate the plates at 35-37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of Bacitracin zinc that completely inhibits visible growth. Alternatively, read the optical density at 600 nm using a microplate reader.

Isothermal Titration Calorimetry (ITC) for Zinc Binding to Bacitracin A

ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

-

Bacitracin A

-

Zinc chloride (ZnCl₂) or Zinc sulfate (ZnSO₄) solution

-

HEPES or other suitable buffer (e.g., Tris) at a defined pH (e.g., 7.4)

-

Isothermal Titration Calorimeter

Procedure:

-

Prepare a solution of Bacitracin A (e.g., 20-50 µM) in the chosen buffer. Degas the solution thoroughly.

-

Prepare a concentrated solution of the zinc salt (e.g., 200-500 µM) in the same buffer. Degas the solution.

-

Load the Bacitracin A solution into the sample cell of the ITC instrument.

-

Load the zinc solution into the injection syringe.

-

Set the experimental parameters, including cell temperature, stirring speed, and injection volume (e.g., an initial small injection followed by multiple larger injections).

-

Initiate the titration. The instrument will inject aliquots of the zinc solution into the Bacitracin A solution and measure the heat evolved or absorbed after each injection.

-

Perform a control experiment by titrating the zinc solution into the buffer alone to account for the heat of dilution.

-

Analyze the data by subtracting the heat of dilution from the binding data and fitting the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Undecaprenyl Pyrophosphate Phosphatase (UPPP) Inhibition Assay

This assay measures the ability of the Bacitracin A-zinc complex to inhibit the enzymatic dephosphorylation of undecaprenyl pyrophosphate.

Materials:

-

Radiolabeled [¹⁴C]-undecaprenyl pyrophosphate ([¹⁴C]-C₅₅-PP)

-

Purified or membrane-associated undecaprenyl pyrophosphate phosphatase (UPPP)

-

Bacitracin A

-

Zinc chloride (ZnCl₂)

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

-

Thin-layer chromatography (TLC) plates (e.g., silica gel)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, UPPP enzyme, and varying concentrations of Bacitracin A pre-incubated with a fixed concentration of ZnCl₂.

-

Initiate the reaction by adding [¹⁴C]-C₅₅-PP to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an organic solvent (e.g., butanol/pyridine/water).

-

Extract the lipid components into the organic phase.

-

Spot the extracted lipids onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the substrate ([¹⁴C]-C₅₅-PP) from the product ([¹⁴C]-C₅₅-P).

-

Visualize the radioactive spots using a phosphorimager or autoradiography.

-

Quantify the amount of substrate and product by scraping the corresponding spots from the TLC plate and measuring the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each Bacitracin A concentration and determine the IC₅₀ value.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Mechanism of action of Bacitracin A in the presence of zinc.

Caption: Experimental workflow for MIC determination.

Caption: Workflow for UPP phosphatase inhibition assay.

Conclusion

The interaction between zinc and Bacitracin A is a classic example of metallo-antibiotic synergy. Zinc is not merely an additive but a fundamental component required for the potent biological activity of Bacitracin A. By facilitating the formation of a stable, high-affinity complex with the bacterial target, undecaprenyl pyrophosphate, zinc dramatically enhances the antibiotic's ability to inhibit cell wall synthesis. A thorough understanding of this mechanism, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development of effective antibacterial therapies in an era of growing antibiotic resistance. Future research could focus on designing novel Bacitracin A analogs with improved zinc coordination and target binding, potentially leading to the development of next-generation antibiotics with enhanced efficacy and a reduced propensity for resistance.

References

The Molecular Basis of Bacitracin Resistance: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacitracin, a polypeptide antibiotic produced by Bacillus licheniformis, has long been utilized for its potent activity against Gram-positive bacteria. Its mechanism of action involves the disruption of cell wall synthesis by sequestering undecaprenyl pyrophosphate (UPP), a critical lipid carrier for peptidoglycan precursors.[1] However, the emergence and spread of bacitracin resistance pose a significant challenge. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning bacitracin resistance, with a focus on the key genetic determinants and regulatory networks. We delve into the experimental protocols used to investigate these mechanisms and present quantitative data to facilitate a deeper understanding of this critical area of research.

Core Mechanisms of Bacitracin Resistance

Bacteria have evolved sophisticated strategies to counteract the effects of bacitracin. The primary mechanisms of resistance involve ATP-binding cassette (ABC) transporters, enzymatic modification of the drug's target, and dedicated regulatory systems that sense and respond to bacitracin-induced stress.

The BceAB-type ABC Transporter Systems

A predominant mechanism of high-level bacitracin resistance is mediated by BceAB-type ABC transporters. These systems are proposed to function as efflux pumps, actively removing bacitracin from the vicinity of the cell membrane.[2]

In Bacillus subtilis, the BceAB transporter is a key component of bacitracin defense.[3] The bceAB operon encodes the nucleotide-binding domain (NBD) subunit, BceA, and the membrane-spanning domain (MSD) subunit, BceB.[4] Disruption of these genes leads to hypersensitivity to bacitracin.[4] Similarly, in Enterococcus faecalis, the BcrAB transporter, a homolog of BceAB, is essential for high-level bacitracin resistance.[1] The bcrA and bcrB genes are part of the bcrABD operon, which also includes bcrD, a gene with homology to undecaprenol kinases.[1][2] In Staphylococcus aureus, two distinct bcr operons, bcrAB(ISL3)D and bcrEFH, have been identified to confer bacitracin resistance.[5]

The prevailing model suggests that these transporters act via a "target protection" mechanism, where they release UPP from the inhibitory grasp of bacitracin.[6]

Undecaprenyl Pyrophosphate Phosphatases

Another crucial resistance strategy involves increasing the cellular pool of undecaprenyl phosphate (UP), the dephosphorylated form of UPP, which is not bound by bacitracin. This is achieved through the action of undecaprenyl pyrophosphate phosphatases (UppPs).

In Bacillus subtilis, the BcrC protein (formerly YwoA) has been identified as a UPP phosphatase.[7] A bcrC mutant strain exhibits significantly higher sensitivity to bacitracin.[7][8] The expression of bcrC is controlled by two extracytoplasmic function (ECF) sigma factors, σX and σM, and is induced by bacitracin, primarily through a σM-dependent pathway.[7][8]

In Enterococcus faecalis, a BacA-type UppP has been shown to mediate low-level bacitracin resistance.[9]

Regulatory Systems

The expression of bacitracin resistance genes is tightly regulated by sophisticated sensory and signaling systems that detect the presence of the antibiotic and modulate gene expression accordingly.

In Bacillus subtilis, the BceRS two-component system is essential for the induction of the bceAB operon in response to bacitracin.[4] BceS is the sensor histidine kinase that perceives the bacitracin-induced signal, and BceR is the cognate response regulator that, upon phosphorylation, binds to the bceAB promoter and activates transcription.[4] The sensing mechanism is unique in that BceS appears to require the presence of the BceAB transporter to detect bacitracin, suggesting a model where the transporter itself acts as a co-sensor.[6][10][11] BceS and BceB have been shown to interact directly.[10]

In Staphylococcus aureus, a similar BceRS-like TCS is involved in sensing bacitracin and positively regulating the expression of two ABC transporters, BceAB and VraDE.[5][12]

In Enterococcus faecalis, high-level bacitracin resistance conferred by the bcrABD operon is controlled by a novel regulatory protein, BcrR.[1] BcrR is a membrane-bound one-component system that functions as both a sensor and a transcriptional activator.[1][13] It possesses an N-terminal helix-turn-helix DNA-binding domain and a C-terminal transmembrane domain.[1][13] In the presence of bacitracin, BcrR activates the transcription of the bcrABD operon.[1][13] Deletion of bcrR results in a bacitracin-sensitive phenotype.[1] BcrR binds specifically to two inverted repeat sequences in the bcrABD promoter region.[14]

Quantitative Data on Bacitracin Resistance

The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, illustrating the impact of different resistance genes on bacitracin susceptibility.

| Bacterium | Strain | Relevant Genotype | Bacitracin MIC (µg/mL) | Reference |

| Enterococcus faecalis | Wild-type | - | ≥256 | [1] |

| Enterococcus faecalis | Mutant | bcrA knockout | 32 | [1] |

| Enterococcus faecalis | Mutant | bcrB knockout | 32 | [1] |

| Enterococcus faecalis | Mutant | bcrR deletion | Sensitive phenotype | [1] |

| Clostridium perfringens | Wild-type (resistant) | bcrABDR positive | >256 | [2] |

| Clostridium perfringens | Wild-type (susceptible) | bcrABDR negative | 0.75 - 16 | [2] |

| Bacillus subtilis | Wild-type | - | - | [7] |

| Bacillus subtilis | Mutant | bcrC knockout | 8-fold lower than wild-type | [7][8] |

| Bacillus subtilis | Mutant | sigM knockout | 4-fold lower than wild-type | [8] |

| Bacillus subtilis | Mutant | sigX knockout | Slightly lower than wild-type | [8] |

| Bacillus subtilis | Mutant | sigX sigM double knockout | Similar to bcrC mutant | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study bacitracin resistance.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

-

Bacitracin stock solution

-

Sterile diluent (e.g., saline)

-

Incubator

Procedure:

-

Prepare a stock solution of bacitracin and perform serial two-fold dilutions in the broth medium in the wells of a 96-well plate. Typically, 100 µL of broth is added to each well, and then 100 µL of the antibiotic solution is added to the first column and serially diluted across the plate.

-

Prepare a bacterial inoculum by diluting an overnight culture to a standardized turbidity, typically 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of bacitracin at which there is no visible growth.[15][16][17][18][19]

Construction of Gene Knockout Mutants

Gene knockout is a fundamental technique to study the function of a specific gene by inactivating it.

Materials:

-

Bacterial strain of interest

-

Suicide plasmid vector (e.g., pT18mobsacB) or a system for homologous recombination (e.g., Red homologous recombination, CRISPR/Cas9)

-

Primers to amplify upstream and downstream regions of the target gene

-

Antibiotic resistance cassette

-

Electroporator

-

Selective agar plates

Procedure (using a suicide plasmid for homologous recombination):

-

Amplify the upstream and downstream flanking regions (homologous arms) of the target gene using PCR.

-

Clone these homologous arms into a suicide plasmid that cannot replicate in the target bacterium. An antibiotic resistance marker is often included between the arms.

-

Introduce the constructed plasmid into the target bacterial cells via electroporation or conjugation.

-

Select for single-crossover integrants on agar plates containing the antibiotic corresponding to the resistance marker on the plasmid.

-

Induce a second crossover event to excise the plasmid backbone. This can be achieved through counter-selection if the plasmid carries a counter-selectable marker (e.g., sacB for sucrose sensitivity).

-

Screen for the desired double-crossover mutants (gene knockouts) by replica plating on selective and counter-selective media.

-

Confirm the gene knockout by PCR analysis using primers that flank the target gene and/or DNA sequencing.[20][21][22][23][24]

Northern Blot Analysis for Gene Expression

Northern blotting is used to detect and quantify specific RNA transcripts.

Materials:

-

Total RNA extracted from bacterial cells

-

Formaldehyde-agarose gel

-

MOPS running buffer

-

Nylon membrane

-

UV crosslinker

-

Hybridization buffer

-

Labeled DNA or RNA probe specific for the gene of interest

-

Washing buffers

-

Phosphor screen or X-ray film

Procedure:

-

Isolate total RNA from bacterial cultures grown under inducing (with bacitracin) and non-inducing conditions.

-

Separate the RNA samples by size on a denaturing formaldehyde-agarose gel.

-

Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary action or electroblotting.

-

Immobilize the RNA to the membrane by UV crosslinking or baking.

-

Prehybridize the membrane in a hybridization buffer to block non-specific binding sites.

-

Hybridize the membrane with a labeled probe specific to the target gene's mRNA. The probe can be radiolabeled or non-isotopically labeled.

-

Wash the membrane to remove unbound probe.

-

Detect the hybridized probe using autoradiography (for radioactive probes) or a chemiluminescent or colorimetric detection system (for non-isotopic probes). The intensity of the band corresponds to the abundance of the target mRNA.[25][26][27][28]

Visualizations of Molecular Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and regulatory networks involved in bacitracin resistance.

References

- 1. Acquired Bacitracin Resistance in Enterococcus faecalis Is Mediated by an ABC Transporter and a Novel Regulatory Protein, BcrR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Genes Encoding for Acquired Bacitracin Resistance in Clostridium perfringens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. The BceRS two-component regulatory system induces expression of the bacitracin transporter, BceAB, in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bacitracin sensing and resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Regulation of the Bacillus subtilis bcrC Bacitracin Resistance Gene by Two Extracytoplasmic Function σ Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of the Bacillus subtilis bcrC bacitracin resistance gene by two extracytoplasmic function sigma factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The bacA gene, which determines bacitracin susceptibility in Streptococcus pneumoniae and Staphylococcus aureus, is also required for virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Sensory Complex Consisting of an ATP-binding Cassette Transporter and a Two-component Regulatory System Controls Bacitracin Resistance in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Functional characterization of BcrR: a one-component transmembrane signal transduction system for bacitracin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Research Portal [ourarchive.otago.ac.nz]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. protocols.io [protocols.io]

- 17. rr-asia.woah.org [rr-asia.woah.org]

- 18. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. EUCAST: MIC Determination [eucast.org]

- 20. Construction of Escherichia coli K-12 in-frame, single-gene knockout mutants: the Keio collection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. ncifrederick.cancer.gov [ncifrederick.cancer.gov]

- 23. youtube.com [youtube.com]

- 24. Review of knockout technology approaches in bacterial drug resistance research - PMC [pmc.ncbi.nlm.nih.gov]

- 25. gladstone.org [gladstone.org]

- 26. microbenotes.com [microbenotes.com]

- 27. The Basics: Northern Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 28. RNA Isolation and Northern Blot Analysis [bio-protocol.org]

Bacitracin A: A Technical Guide to Production, Mechanism, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacitracin A, a potent polypeptide antibiotic produced by strains of Bacillus subtilis and Bacillus licheniformis, remains a crucial tool in the fight against Gram-positive bacterial infections. Its unique mechanism of action, targeting a fundamental step in cell wall biosynthesis, has maintained its efficacy over decades of use. This technical guide provides an in-depth exploration of Bacitracin A, covering its biosynthesis, regulatory pathways, methods for production and purification, and protocols for its quantification and antimicrobial assessment. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in antibiotic research and development.

Introduction

Bacitracin is a complex of cyclic polypeptides, with Bacitracin A being the most biologically active component. It is synthesized non-ribosomally by large enzymatic complexes known as non-ribosomal peptide synthetases (NRPSs). Its primary therapeutic application is as a topical agent for the prevention and treatment of skin and ophthalmic infections caused by susceptible Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. This guide will delve into the technical aspects of Bacitracin A, from its molecular biology to its practical application in a laboratory setting.

Biosynthesis and Regulation

The production of Bacitracin A in Bacillus subtilis is a complex process orchestrated by a dedicated gene cluster and regulated by a network of signaling pathways that respond to cellular stress and population density.

The Bacitracin Synthetase Operon (bac)

Bacitracin is synthesized by a multi-enzyme complex encoded by the bac operon. This operon includes the genes bacA, bacB, and bacC, which encode the non-ribosomal peptide synthetases responsible for activating and assembling the constituent amino acids of the bacitracin molecule[1]. A type II thioesterase, encoded by bacT, is also part of this cluster and plays a positive role in bacitracin synthesis[1].

Regulatory Network

The expression of the bac operon is tightly controlled by a sophisticated regulatory network, ensuring that antibiotic production is coordinated with the appropriate physiological state of the cell. Key players in this network include the global regulators Spo0A and AbrB, as well as the two-component system BceRS.

A feedback loop involving the master regulator for sporulation, Spo0A, and the transition state regulator, AbrB, governs bacitracin biosynthesis[1][2]. AbrB acts as a repressor, directly binding to the promoter of the bac operon to inhibit its transcription[1]. In contrast, Spo0A promotes bacitracin production by repressing the expression of abrB[1]. This regulatory switch ensures that bacitracin production is initiated during the transition to the stationary phase of growth.

Bacillus subtilis also possesses a self-resistance mechanism to protect itself from the antibiotic it produces. This involves the BceRS two-component system and the BcrABC ATP-binding cassette (ABC) transporter[1][2]. The BceRS system senses extracellular bacitracin and, in response, activates the expression of the bcrABC operon, which encodes an efflux pump that expels bacitracin from the cell[3].

Caption: Regulatory network of Bacitracin A biosynthesis and resistance.

Mechanism of Action